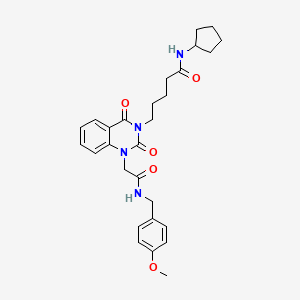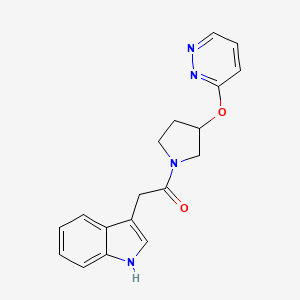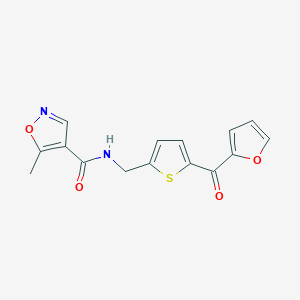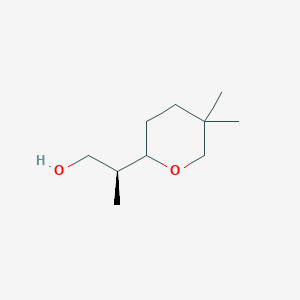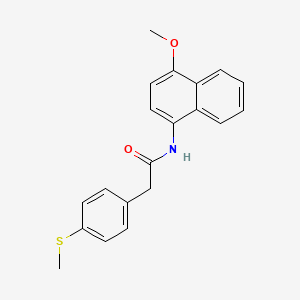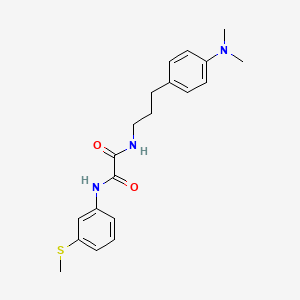
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(3-(methylthio)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an oxalamide derivative, which is a class of compounds characterized by the presence of an oxalamide group (-CONHC(O)-). It has two phenyl rings, one of which has a dimethylamino group attached, and the other has a methylthio group attached. The presence of these groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxalamide group, along with the two phenyl rings. The dimethylamino group would likely contribute electron density to the phenyl ring it’s attached to, potentially activating it towards electrophilic aromatic substitution reactions .Chemical Reactions Analysis
As an oxalamide derivative, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield a diamine and oxalic acid . The presence of the dimethylamino and methylthio groups could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the oxalamide group and the substituents on the phenyl rings. For example, the dimethylamino group could potentially increase the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación
Nonlinear Optical Material for Photonics and Optoelectronics
The compound has been studied for its nonlinear optical (NLO) properties , which are crucial for applications in photonics and optoelectronics . The ability to exhibit large third-order nonlinear optical susceptibility makes it suitable for:
These applications benefit from the compound’s high molecular polarizability, chemical stability, and fast response time.
Fiber Modification Agent
It serves as a fiber modification agent to improve the dyeability and thermal stability of acrylic fibers against acidic dyes . This application is significant in the textile industry, where enhancing the coloration properties of fibers is essential.
Paper Processing Aid
The compound is used in the paper industry as a pulp aid and coagulant . It acts as a dehydration promoter during paper processing, improving the efficiency of water removal . Additionally, it serves as a sizing agent and film-former , contributing to the quality and durability of paper products.
Ion Exchange Resins
In the field of ion exchange resins, this compound is utilized as a sugar decolorizing agent . It’s also used as an additive in lubricating oils and as a polymer for photographic equipment . These applications exploit the compound’s ability to interact with ions and molecules, enhancing the performance of the resins.
Fiber Processing Industry
Within the fiber processing industry, the compound is commonly used as a processing treatment agent , antistatic agent , and dye fixative . These roles are critical for ensuring the quality and functionality of fibers in various applications.
Drug Delivery Systems
The presence of functional groups in the compound allows for the development of self-healing pH-responsive hydrogels . These hydrogels can be used for controlled drug release, making the compound valuable in pharmaceutical applications .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-23(2)17-11-9-15(10-12-17)6-5-13-21-19(24)20(25)22-16-7-4-8-18(14-16)26-3/h4,7-12,14H,5-6,13H2,1-3H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXFUPDMAMZSHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(3-(methylthio)phenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

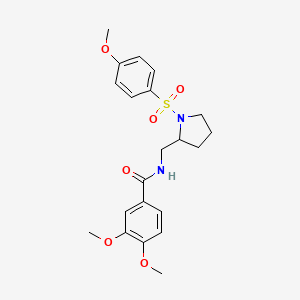
![(E)-ethyl 2-(2-((5-methylisoxazole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3008119.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3008123.png)
![1-[(2-Chloro-5-nitrophenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B3008124.png)
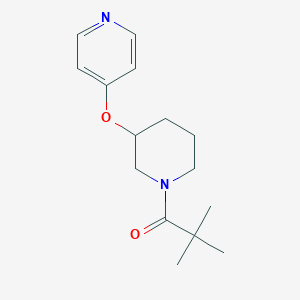
![[1,2,4]Triazolo[1,5-A]pyridine-2-methanamine hcl](/img/structure/B3008127.png)
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3008130.png)

